

Preliminary Toxicity Screening of Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bucainide*

Cat. No.: *B1668016*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial search for "**Bucainide**" did not yield specific results. Based on the prevalence of information, this document focuses on "Budesonide," a structurally related and commonly researched corticosteroid.

Introduction

Budesonide is a potent, non-halogenated glucocorticosteroid with a high affinity for the glucocorticoid receptor.^[1] It is widely used in the management of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.^{[2][3]} This guide provides a comprehensive overview of the preliminary toxicity screening of Budesonide, summarizing key in vivo and in vitro findings, experimental methodologies, and known toxicological pathways.

In Vivo Toxicity Data

Acute Toxicity

Acute toxicity studies have been conducted in various animal models to determine the single-dose effects of Budesonide.

Table 1: Acute Toxicity of Budesonide

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	3200 mg/kg	[4]
Mouse	Oral	4750 mg/kg	[4]
Rat	Subcutaneous	58.4 mg/kg	[4]
Rat	Intraperitoneal	138 mg/kg	[4]

LD50: Lethal Dose, 50%

Chronic Toxicity

Long-term studies have been performed to evaluate the effects of repeated Budesonide exposure.

Table 2: Chronic Oral Toxicity of Budesonide (2-year study in rats)

Dose	Observation	Reference
25 µg/kg	Increased incidence of primary hepatocellular tumors in male rats.	[5]
50 µg/kg	Statistically significant increase in the incidence of gliomas in male rats.	[5]
Up to 50 µg/kg	No tumorigenicity observed in female rats.	[5]

Table 3: Chronic Oral Toxicity of Budesonide (91-week study in mice)

Dose	Observation	Reference
Up to 200 µg/kg	No treatment-related carcinogenicity.	[5]

High doses in chronic toxicity studies have shown glucocorticoid-related effects, including atrophy of the thymus, adrenals, and lymph nodes, as well as gastric ulcerations and decreased white blood cell counts.[1]

Genotoxicity and Mutagenicity

Budesonide has been evaluated for its potential to cause genetic damage using a battery of standard tests.

Table 4: Genotoxicity Profile of Budesonide

Assay	Result	Reference
Ames test (Salmonella typhimurium)	Negative	[1]
Mouse lymphoma forward mutation assay	Negative	[1]
Human lymphocyte chromosome aberration test	Negative	[1]
Drosophila melanogaster sex-linked recessive lethality test	Negative	[1]
Rat hepatocyte UDS test	Negative	[1]
Mouse micronucleus test	Negative	[1]

UDS: Unscheduled DNA Synthesis

Reproductive and Developmental Toxicity

Studies in animals have indicated potential reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of Budesonide

Species	Dose	Effects	Reference
Rats	Subcutaneous (up to 80 µg/kg)	No effect on fertility.	[5]
Rabbits	Subcutaneous (25 µg/kg)	Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities).	[5]
Rats	Subcutaneous (500 µg/kg)	Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities).	[5]

Experimental Protocols

Acute Oral Toxicity Study (Rat)

- Objective: To determine the median lethal dose (LD50) of Budesonide following a single oral administration.
- Animals: Wistar rats.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - Budesonide is administered via oral gavage at various dose levels.
 - Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
 - The LD50 is calculated using appropriate statistical methods.

Carcinogenicity Study (Rat)

- Objective: To evaluate the tumorigenic potential of Budesonide after long-term oral administration.
- Animals: Sprague-Dawley rats.
- Procedure:
 - Budesonide is administered daily via the diet or gavage for 2 years.
 - Dose levels typically include a control, low, mid, and high dose.
 - Animals are monitored for clinical signs, body weight changes, and tumor development.
 - At the end of the study, a full necropsy and histopathological examination of tissues are performed.

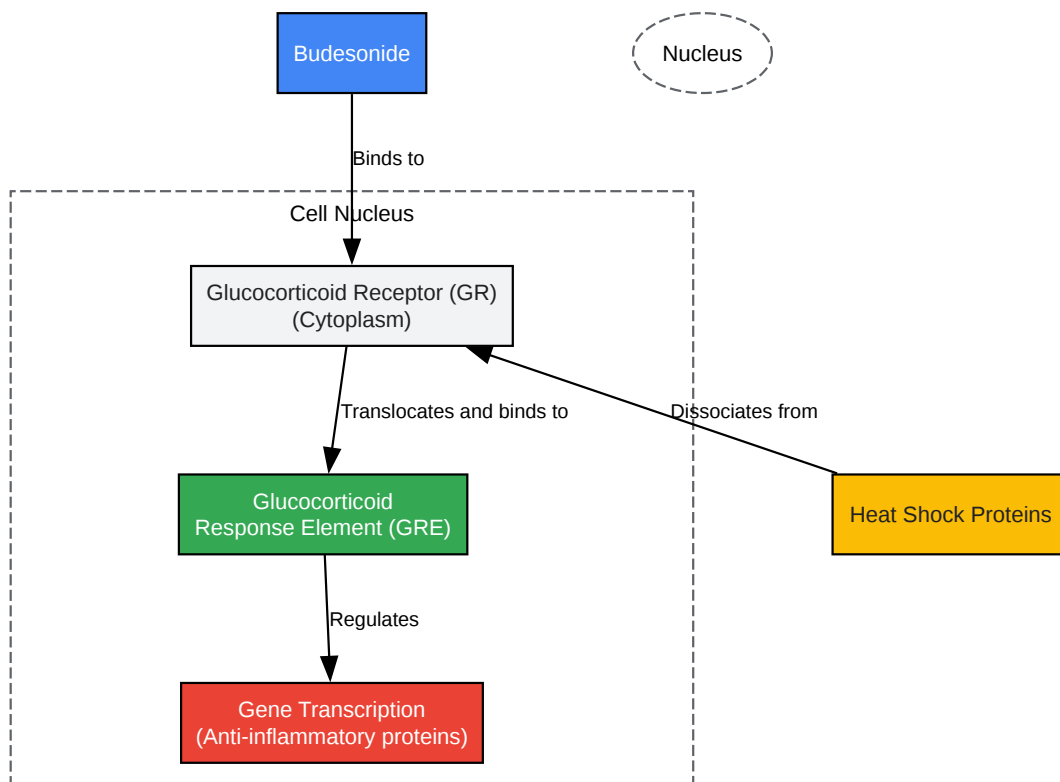
Ames Test (Bacterial Reverse Mutation Assay)

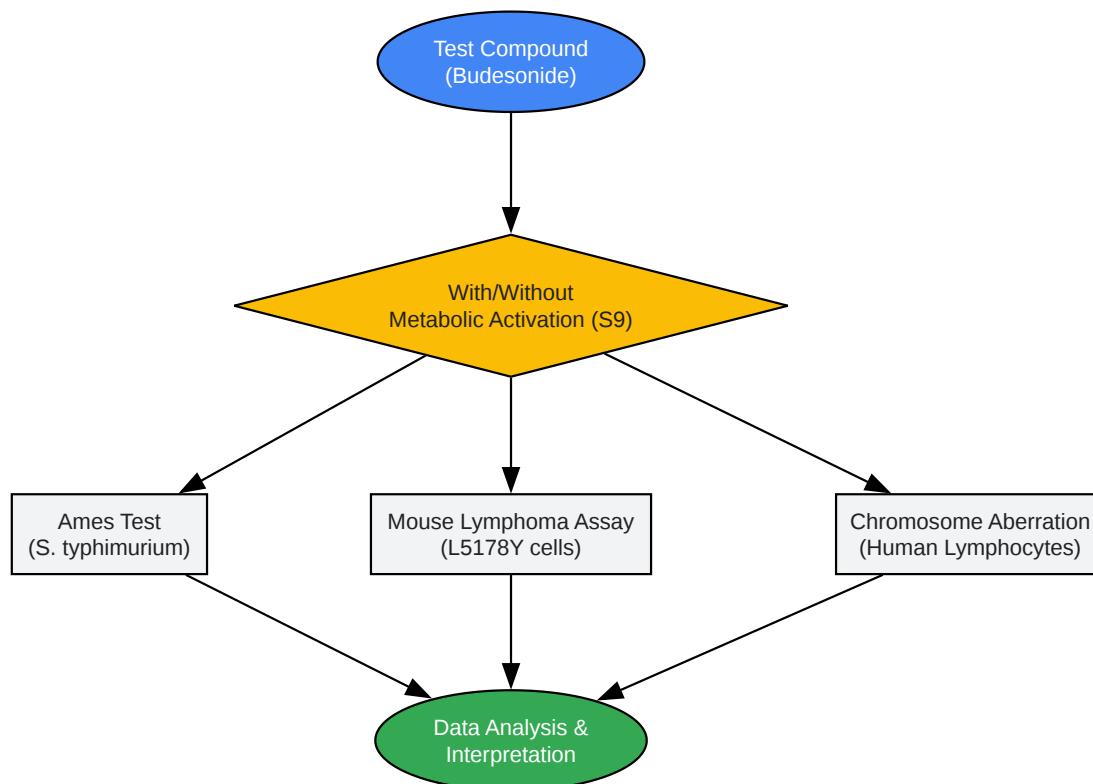
- Objective: To assess the mutagenic potential of Budesonide by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.
- Procedure:
 - Tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of Budesonide, with and without metabolic activation (S9 mix).
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of Budesonide is through its interaction with the glucocorticoid receptor, leading to anti-inflammatory effects. High systemic exposure can lead to exaggerated pharmacodynamic effects, which are the primary cause of its toxicity.

Glucocorticoid Receptor Signaling





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety of inhaled budesonide: clinical manifestations of systemic corticosteroid-related adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pccarx.com [pccarx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Screening of Budesonide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668016#bucainide-preliminary-toxicity-screening>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com